Dimethyl 5-methylisophthalate

Vue d'ensemble

Description

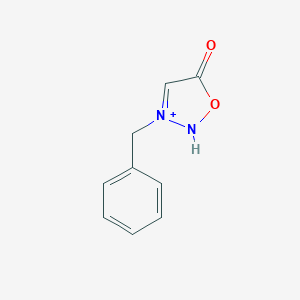

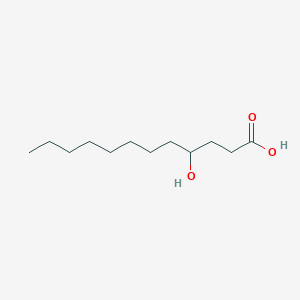

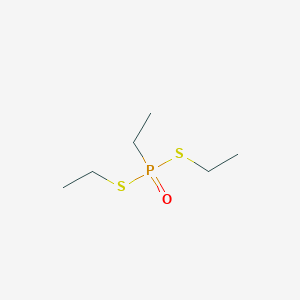

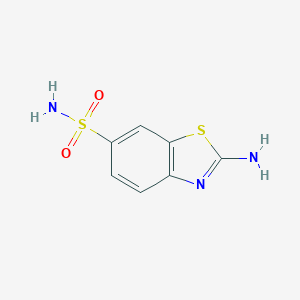

Dimethyl 5-methylisophthalate is a chemical compound with the molecular formula C11H12O4 .

Molecular Structure Analysis

Dimethyl 5-methylisophthalate contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters (aromatic) .Physical And Chemical Properties Analysis

Dimethyl 5-methylisophthalate has a density of 1.1±0.1 g/cm3, a boiling point of 301.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 54.1±3.0 kJ/mol, and it has a flash point of 147.4±20.7 °C. The index of refraction is 1.514, and it has a molar refractivity of 54.6±0.3 cm3 .Applications De Recherche Scientifique

Photoluminescence Emission

Dimethyl 5-methylisophthalate is used in the synthesis of coordination polymers with lanthanide (III) ions, which exhibit significant photoluminescence properties . These materials are studied for their potential in light-emitting devices due to their ability to emit intense light in both the visible and near-infrared regions.

Chemosensing for Nitroaromatic Molecules

The same coordination polymers mentioned above also demonstrate chemosensing capabilities for nitroaromatic molecules . This application is particularly relevant for security and environmental monitoring, as nitroaromatic compounds are commonly used in explosives and are significant environmental pollutants.

Synthesis of 5-Methoxy Isophthalic Acid

Dimethyl 5-methylisophthalate can be used as a reactant in the synthesis of 5-methoxy isophthalic acid . This compound is an important intermediate in the production of performance polymers and resins with applications in various industries.

Coordination Polymer Frameworks

The compound is integral in creating 3D coordination polymer frameworks tailored by the linkage between infinite lanthanide (III)-carboxylate rods . These frameworks have potential applications in gas storage, separation technologies, and catalysis due to their porous nature.

Energy Transfer in Luminescent Materials

Dimethyl 5-methylisophthalate-based ligands are known for their efficient energy transfer to lanthanide ions, which is crucial for the development of luminescent materials . These materials have applications in bioimaging, sensors, and optoelectronics.

Molecular Modeling and Theoretical Calculations

The compound is also used in molecular modeling and theoretical calculations to understand the behavior of nanomaterials . Insights gained from such studies can lead to the design of new materials with desired properties for various scientific and industrial applications.

Safety and Hazards

Orientations Futures

A recent study has reported on the synthesis, structural and physico-chemical characterization, luminescence properties, and luminescent sensing activity of a family of isostructural coordination polymers with the general formula [Ln 2 (μ 4 -5Meip) 3 (DMF)] n (where Ln (III) = Sm, Eu, Gd, Tb, and Yb and 5Meip = 5-methylisophthalate, DMF = N,N-dimethylmethanamide). These coordination polymers have shown promising photoluminescence emission and chemosensing for nitroaromatic molecules .

Propriétés

IUPAC Name |

dimethyl 5-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLNVWOJNQXRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-methylisophthalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)